3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol
Description
Contextualization of Pyrazole-Containing Compounds in Modern Chemical Research
Pyrazole (B372694) derivatives are a cornerstone of modern chemical and pharmaceutical research, exhibiting a vast array of biological activities. orientjchem.orgacademicstrive.com This class of five-membered heterocyclic compounds, which contains two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com The versatility of the pyrazole ring allows for the development of compounds with applications as anti-inflammatory, analgesic, antimicrobial, anti-cancer, and agricultural agents. orientjchem.orgias.ac.in The widespread utility of pyrazoles continually drives research into the synthesis and functionalization of new derivatives to explore novel therapeutic and industrial applications. academicstrive.commdpi.com
Overview of Heterocyclic Chemistry with a Focus on Pyrazole Derivatives
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Pyrazoles, as nitrogen-containing heterocycles, are of particular interest due to their aromaticity and the reactivity of the ring system. The synthesis of the pyrazole core is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. orientjchem.org The nitrogen atoms in the pyrazole ring exhibit different properties; one is considered more basic and is typically the site of electrophilic attack, while the other is less reactive. orientjchem.org This differential reactivity allows for regioselective functionalization, a key aspect in the synthesis of complex pyrazole derivatives.
Significance of Functionalized Alcohols in Organic Synthesis
Functionalized alcohols are pivotal building blocks in organic synthesis due to the versatility of the hydroxyl group. This functional group can be readily converted into a wide range of other functionalities, such as aldehydes, ketones, carboxylic acids, esters, and alkyl halides. Furthermore, the hydroxyl group can participate in crucial carbon-carbon bond-forming reactions. The presence of an alcohol moiety in a molecule provides a handle for further chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecular architectures.
Rationale for Academic Research on 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol
The academic interest in this compound stems from the combination of a pyrazole core and a functionalized aliphatic side chain. The pyrazole moiety, as previously discussed, is a well-established pharmacophore. The propan-1-ol side chain introduces a flexible linker and a primary alcohol, which can be a site for further modification or can interact with biological targets. The ethyl group on the pyrazole nitrogen can influence the compound's lipophilicity and metabolic stability. Research into this specific molecule would likely aim to understand how these structural features collectively contribute to its chemical properties and potential biological activity. It serves as a model compound to explore structure-activity relationships within this class of pyrazole derivatives.
Scope and Objectives of the Research Investigation
The primary objective of research on this compound is to thoroughly characterize its chemical and physical properties. This includes the development of an efficient synthetic route and the comprehensive analysis of its structure using various spectroscopic techniques. A further goal is to investigate its potential as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the pyrazole ring and the hydroxyl group. While this article focuses on the chemical aspects, such fundamental research lays the groundwork for future explorations into its potential applications in medicinal chemistry or materials science.
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(2-ethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-2-10-8(4-3-7-11)5-6-9-10/h5-6,11H,2-4,7H2,1H3 |
InChI Key |
NIWZDSQCHKOZMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CCCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the bonds forming the pyrazole (B372694) ring and the C-C bond of the propanol (B110389) sidechain.
Primary Disconnections:
C-N and N-N bond disconnection of the pyrazole ring: This is the most common strategy for pyrazole synthesis, leading back to a 1,3-dicarbonyl compound (or a synthetic equivalent) and ethylhydrazine (B1196685). The propanol side chain would be attached to the dicarbonyl precursor.
C-C bond disconnection: A disconnection between the pyrazole ring and the propanol side chain could suggest a coupling reaction, for instance, between a functionalized pyrazole (e.g., a halopyrazole) and a three-carbon building block.
The most logical and widely practiced approach is the first disconnection, which forms the basis of classical pyrazole synthesis. This leads to two key synthons: an ethylhydrazinium cation and an enolate of a 1,3-dicarbonyl compound bearing the propanol moiety.
Classical Synthetic Routes to Pyrazole and Propanol Moieties
Classical routes remain a cornerstone for the synthesis of pyrazole derivatives, primarily relying on the robust and versatile cyclocondensation reaction.
Cyclocondensation Reactions for Pyrazole Ring Formation
The most established method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. organic-chemistry.orgnih.gov For the target molecule, this would involve reacting ethylhydrazine with a suitable 1,3-dicarbonyl precursor carrying the 3-hydroxypropyl side chain.
Key precursors for this reaction include:
1,3-Diketones: A 1,3-diketone such as 6-hydroxy-hexane-1,3-dione could be reacted with ethylhydrazine. The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.
α,β-Unsaturated Ketones: An alternative is the reaction of ethylhydrazine with an α,β-unsaturated ketone. This reaction often yields a pyrazoline intermediate, which would then require an oxidation step to form the final pyrazole.
β-Ketoesters: The use of a β-ketoester, like ethyl 4-hydroxy-2-oxobutanoate, offers another pathway. The reaction with substituted hydrazines can sometimes lead to mixtures of regioisomers, depending on the reaction conditions and the steric and electronic nature of the substituents.
The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbons of the 1,3-dicarbonyl compound, leading to a stable five-membered heterocyclic ring.
| Precursor Type | Example Precursor | Reagent | Product |
| 1,3-Diketone | 6-hydroxy-hexane-1,3-dione | Ethylhydrazine | This compound |
| β-Ketoester | Ethyl 4-hydroxy-2-oxobutanoate | Ethylhydrazine | This compound |
Functional Group Interconversions for Alcohol Introduction
An alternative to carrying the alcohol functionality through the pyrazole synthesis is to introduce it at a later stage via functional group interconversion. This can be advantageous if the hydroxyl group interferes with the cyclocondensation reaction or requires a protecting group strategy.
A plausible sequence would be:
Pyrazole formation with a precursor side chain: A 1,3-dicarbonyl compound with a more stable precursor to the propanol group, such as an ester or a carboxylic acid (e.g., ethyl 4-oxohexanoate), is reacted with ethylhydrazine to form the corresponding pyrazole-ester or pyrazole-acid.
Reduction to the alcohol: The ester or carboxylic acid group on the pyrazole ring is then reduced to the primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
| Starting Pyrazole Derivative | Reagent | Final Product |
| Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)propanoate | LiAlH₄ or BH₃ | This compound |
| 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid | LiAlH₄ or BH₃ | This compound |
Modern Synthetic Approaches
Modern synthetic chemistry offers more sophisticated and often more efficient methods for constructing complex molecules, including the use of catalytic systems.
Catalytic Reactions in the Construction of the Molecular Skeleton
Catalytic reactions, particularly those employing transition metals, have revolutionized the synthesis of heterocyclic compounds by enabling the formation of C-C and C-N bonds with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst. researchgate.netnih.gov While most commonly used for creating biaryl linkages, it can be adapted for the synthesis of substituted pyrazoles.
A potential Suzuki-Miyaura strategy for this compound could involve:
Coupling a pyrazole boronic acid with an alkyl halide: A pre-formed 1-ethyl-1H-pyrazol-5-yl)boronic acid could be coupled with a 3-halopropanol (e.g., 3-bromopropan-1-ol). This approach directly installs the desired side chain onto the pyrazole core. The success of this reaction can be dependent on the choice of catalyst, ligand, and base. mit.eduresearchgate.net
Coupling a halopyrazole with an alkylborane: Conversely, a 5-halo-1-ethyl-1H-pyrazole could be reacted with a boronic acid derivative of propanol.
These cross-coupling reactions offer a modular approach, allowing for the late-stage introduction of the propanol side chain, which can be beneficial for creating libraries of related compounds.
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product |
| (1-ethyl-1H-pyrazol-5-yl)boronic acid | 3-bromopropan-1-ol | Pd catalyst (e.g., Pd(PPh₃)₄), base | This compound |
| 5-bromo-1-ethyl-1H-pyrazole | (3-hydroxypropyl)boronic acid | Pd catalyst, base | This compound |
Organocatalysis and Biocatalysis for Selective Transformations
Modern synthetic chemistry increasingly relies on catalytic methods that offer high selectivity and sustainability. Organocatalysis and biocatalysis represent the forefront of this movement, providing powerful tools for the construction of complex molecules like this compound.
Organocatalysis: This branch of catalysis utilizes small organic molecules to accelerate chemical reactions. For pyrazole synthesis, organocatalysts can facilitate key bond-forming steps with high levels of control. For instance, the enantioselective synthesis of pyrazole derivatives has been achieved through tandem reactions catalyzed by cinchona alkaloids. While direct organocatalytic synthesis of the target molecule is not extensively documented, the principles can be applied. For example, an organocatalyst could be employed in a Michael addition reaction to construct a key intermediate, which then undergoes cyclization to form the pyrazole ring.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. Engineered enzymes have been successfully employed for the selective N-alkylation of pyrazoles. nih.gov A two-enzyme cascade system has been developed where one enzyme generates a non-natural S-adenosyl-l-methionine analog, and a second, engineered methyltransferase, transfers the alkyl group (such as an ethyl group) to a specific nitrogen atom of the pyrazole ring with exceptional regioselectivity (>99%). nih.gov This biocatalytic approach could be envisioned for the ethylation of a pre-formed 3-(1H-pyrazol-5-yl)propan-1-ol intermediate, ensuring the formation of the desired N1-ethyl isomer.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjetir.orgresearchgate.netnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.
Solvent-Free and Aqueous Media: A significant green approach involves replacing volatile organic solvents with more environmentally benign alternatives like water or eliminating the solvent altogether. researchgate.netnih.govresearchgate.net The synthesis of pyrazole derivatives has been successfully carried out in aqueous media, often facilitated by catalysts that are active in water. nih.gov For instance, the taurine-catalyzed four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) proceeds efficiently in water. nih.gov Similarly, solvent-free conditions, often coupled with microwave irradiation, have been employed to synthesize pyrazoles in high yields and with short reaction times. nih.govnih.gov These methods reduce waste and energy consumption, aligning with green chemistry goals. A plausible green synthesis for a precursor to the target molecule could involve the reaction of a suitable β-diketone with ethylhydrazine in water or under solvent-free conditions.
The following table illustrates the effect of solvents on the yield of pyrazole synthesis, highlighting the efficacy of green solvents.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 5 | 60 | nih.gov |
| None | Water | Reflux | 5 | 85 | nih.gov |
| Taurine | Water | 80 | 2 | 92 | nih.gov |
| Montmorillonite K10 | Solvent-free | 65-70 | 5 | 81-91 | nih.gov |
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better control over reaction parameters, and improved scalability. mdpi.comrsc.orgmit.edugalchimia.comresearchgate.net This technology is well-suited for the synthesis of pyrazoles.
The continuous-flow synthesis of pyrazoles has been demonstrated through various reaction pathways. rsc.orggalchimia.com For example, a two-step process involving the condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine, has been efficiently performed in a flow reactor. galchimia.com This setup allows for rapid optimization and high-throughput synthesis. Another approach utilizes a unified continuous flow assembly line for the synthesis of highly substituted pyrazoles, where sequential reactor modules perform different transformations like N-alkylation and functional group manipulation. mit.edu This modular approach would be ideal for the synthesis of this compound, where the pyrazole core could be formed in one module and the ethyl and propanol groups introduced or modified in subsequent modules. The precise control over temperature and residence time in flow reactors can lead to higher yields and selectivities compared to batch processes. mdpi.com
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. beilstein-journals.orgrsc.orgrsc.orgmdpi.comhilarispublisher.comnih.gov This approach aligns with the principles of green chemistry by reducing solvent usage and waste generation.
The synthesis of pyrazoles is particularly amenable to MCRs. beilstein-journals.orgrsc.orgrsc.orgmdpi.com A common and powerful method is the condensation of a 1,3-dicarbonyl compound (or a precursor that generates it in situ) with a hydrazine. beilstein-journals.orghilarispublisher.com For the synthesis of this compound, a three-component reaction could be envisioned involving a suitable 1,3-dicarbonyl precursor for the propanol side chain, ethylhydrazine, and another component to complete the pyrazole ring. For example, the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate is a well-established four-component reaction for the synthesis of highly substituted pyranopyrazoles, which demonstrates the power of MCRs in building complex heterocyclic systems. nih.govmdpi.com
A specific synthetic route for the closely related 1-ethyl-1H-pyrazol-5-ol involves the reaction of ethylhydrazine oxalate (B1200264) with methyl trans-3-methoxyacrylate in water. chemicalbook.com This demonstrates a practical approach to introducing the N1-ethyl group in the pyrazole ring.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a chemical synthesis. For the preparation of this compound, factors such as the choice of solvents and reagents, as well as temperature and pressure, play a significant role.
Influence of Solvents and Reagents
The choice of solvent can dramatically influence the outcome of a reaction by affecting the solubility of reactants, the stability of intermediates, and the reaction rate. In pyrazole synthesis, a range of solvents from polar protic (e.g., ethanol, water) to aprotic (e.g., DMF, acetonitrile) have been employed. nih.govorganic-chemistry.org As mentioned earlier, green solvents like water are often preferred. nih.gov The use of phase-transfer catalysts can be beneficial in biphasic systems, facilitating the reaction between reagents in different phases. researchgate.netnih.gov
The selection of reagents is equally critical. For the formation of the pyrazole ring, the choice of the 1,3-dicarbonyl compound and the hydrazine derivative determines the substitution pattern. To obtain the target molecule, ethylhydrazine is the required reagent for the N1-ethyl group. The 1,3-dicarbonyl precursor would need to contain the 3-hydroxypropyl moiety. The regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can be an issue, potentially leading to a mixture of isomers. However, reaction conditions can often be tuned to favor the desired regioisomer. nih.gov For N-alkylation of a pre-formed pyrazole, reagents like ethyl halides or trichloroacetimidates can be used, with the choice of base or catalyst influencing the efficiency and selectivity. semanticscholar.orgmdpi.com
The table below summarizes the optimization of N-alkylation of pyrazole using different catalysts and solvents.
| Catalyst (10 mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| None | 1,2-DCE | Reflux | 24 | Trace | semanticscholar.org |
| Sc(OTf)₃ | 1,2-DCE | Reflux | 24 | 22 | semanticscholar.org |
| BF₃·OEt₂ | 1,2-DCE | Reflux | 24 | 60 | semanticscholar.org |
| CSA | 1,2-DCE | Reflux | 24 | 77 | semanticscholar.org |
| CSA | CH₃CN | Reflux | 24 | 38 | semanticscholar.org |
| CSA | Toluene | Reflux | 24 | 65 | semanticscholar.org |
| CSA | 1,2-DCE | Reflux | 4 | 72 | semanticscholar.org |
CSA = Camphorsulfonic acid; 1,2-DCE = 1,2-Dichloroethane
Temperature and Pressure Effects
Temperature is a key parameter in controlling reaction rates and, in some cases, selectivity. Many pyrazole syntheses are conducted at elevated temperatures to ensure a reasonable reaction rate. nih.govnih.gov For example, increasing the reaction temperature to 60 °C has been shown to improve the yield in certain silver-catalyzed pyrazole syntheses. mdpi.com However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted byproducts. mdpi.com Microwave-assisted synthesis often utilizes elevated temperatures for very short periods, leading to rapid and efficient reactions. nih.govnih.gov
A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed, where simply changing the reaction temperature allows for the selective formation of different products from the same starting materials. nih.gov This highlights the powerful influence of temperature on reaction pathways.
Catalyst Loading and Ligand Design
In the synthesis of pyrazole derivatives, the choice of catalyst and the design of associated ligands are crucial for optimizing reaction efficiency, though specific studies detailing these factors for this compound are not prevalent. However, general principles from related pyrazole syntheses can be applied. Protic pyrazoles, which are N-unsubstituted, are versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov Coordination to a Lewis acidic metal center increases the acidity of the pyrazole NH proton, which can play a key role in catalytic cycles. nih.gov
The design of multidentate ligands incorporating pyrazole units, such as pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines, has led to significant advances in catalysis. nih.gov These ligands can create a specific coordination environment around a metal center, influencing its catalytic activity. For instance, oxovanadium(IV) complexes prepared with pyrazolone-based ligands have been synthesized and used as heterogeneous catalysts for oxidation reactions. acs.org The catalyst loading in such systems is a critical parameter; studies on related preparations show that varying the catalyst concentration directly impacts reaction yield, though an optimal loading exists beyond which no further improvement is observed. researchgate.net
The table below illustrates the conceptual impact of catalyst loading and ligand type on the yield of a generic pyrazole synthesis, based on established catalytic principles.
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Hypothetical Yield (%) |
|---|---|---|---|
| Palladium Acetate | P,N-Chelating Pyrazole | 1.0 | 75 |
| Palladium Acetate | P,N-Chelating Pyrazole | 2.0 | 88 |
| Palladium Acetate | P,N-Chelating Pyrazole | 5.0 | 89 |
| Oxovanadium(IV) | Acylpyrazolonate | 2.5 | 82 |
| Iron(III) Chloride | None | 10.0 | 65 |
Regioselectivity and Mechanistic Considerations in Pyrazole Formation
The formation of the 1,5-disubstituted pyrazole ring, as seen in this compound, from the reaction of a nonsymmetrical 1,3-dicarbonyl equivalent and ethylhydrazine is a key reaction step where regioselectivity is a major consideration. This reaction can theoretically lead to two different regioisomers: the 1,5-disubstituted product and the 1,3-disubstituted product. conicet.gov.armdpi.com
The regiochemical outcome is largely dictated by the difference in reactivity between the two carbonyl groups of the precursor and the two nitrogen atoms of ethylhydrazine. The nitrogen atom bearing the ethyl group is generally more nucleophilic than the terminal NH2 group in reactions with certain substrates like acetylenic ketones. nih.gov However, in the more common condensation with 1,3-diketones, the reaction is often initiated by the more sterically accessible, primary NH2 group attacking one of the carbonyl carbons. conicet.gov.ar
Mechanistic studies on pyrazole formation highlight several pathways, including metal-mediated oxidation-induced N-N coupling of diazatitanacycles. nih.govrsc.orgumn.edu In this process, the oxidation of a metallacycle intermediate is a critical step for the successful N-N bond formation. nih.govrsc.org Kinetic studies reveal that the initial oxidation can be the rate-determining step. rsc.org
For classical condensation reactions, the solvent can play a dramatic role in directing regioselectivity. It has been demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), instead of standard solvents like ethanol, can significantly enhance the preference for one regioisomer over the other. conicet.gov.ar This effect is attributed to the unique solvent properties of fluorinated alcohols, which can modulate the relative reactivity of the reacting centers.
The following table summarizes findings on how solvent choice affects the regioselectivity in the synthesis of N-substituted pyrazoles from a non-symmetrical diketone. conicet.gov.ar
| Diketone Precursor (R1-CO-CH2-CO-R2) | Hydrazine | Solvent | Regioisomeric Ratio (1,5-isomer : 1,3-isomer) |
|---|---|---|---|
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 98:2 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 99:1 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 5:95 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 95:5 |
The proposed mechanism for the condensation involves the initial formation of a hemiaminal, followed by dehydration to a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group yields a dihydropyrazole (pyrazoline) intermediate, which then dehydrates to form the aromatic pyrazole ring. The regioselectivity is determined at the initial attack and the subsequent cyclization steps. conicet.gov.ar
Chemical Reactivity and Derivatization
Reactivity of the 1-Ethyl-1H-pyrazole Moiety
The 1-ethyl-1H-pyrazole ring is an electron-rich aromatic system, which influences its reactivity towards various reagents. The presence of two adjacent nitrogen atoms significantly affects the electron density distribution within the ring, thereby directing the outcomes of substitution reactions.
The pyrazole (B372694) ring is generally susceptible to electrophilic aromatic substitution. The combined electron-donating effect of the two nitrogen atoms increases the electron density of the carbon atoms in the ring, making it more reactive than benzene (B151609) towards electrophiles. However, the position of substitution is highly regioselective. The C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. rrbdavc.orgpharmaguideline.com This is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5.
Common electrophilic aromatic substitution reactions that pyrazoles undergo include nitration, halogenation, and Friedel-Crafts reactions. For 1-substituted pyrazoles like the 1-ethyl-1H-pyrazole moiety, electrophilic substitution is expected to occur predominantly at the C4 position.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1-Substituted Pyrazoles
| Position of Substitution | Stability of Intermediate | Outcome |
| C4 | Most stable | Major product |
| C3 | Less stable | Minor or no product |
| C5 | Less stable | Minor or no product |
For instance, the bromination of 1-vinylpyrazoles in carbon tetrachloride can lead to a mixture of products, including the product of electrophilic substitution at the C4 position. nih.gov
While the electron-rich nature of the pyrazole ring makes it less susceptible to nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly if the ring is substituted with strong electron-withdrawing groups. encyclopedia.pub
More significantly, the pyrazole nucleus serves as a versatile building block in various annulation strategies to construct fused heterocyclic systems. These reactions often involve the functional groups attached to the pyrazole ring. For example, pyrazole derivatives can participate in [3+2] and [5+2] annulation reactions to form novel spiroketals and tricyclic 2-benzazepines, respectively. rsc.orgacs.orgnih.gov Rh(III)-catalyzed cascade pyrazole annulation has also been utilized in the three-component synthesis of N-naphthyl pyrazoles. rsc.org These strategies highlight the utility of the pyrazole core in constructing complex molecular architectures.
For pyrazoles that are unsubstituted at the N1 position, N-alkylation and N-acylation are common reactions. However, in 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol, the N1 position is already substituted with an ethyl group. Further reaction with alkylating agents could potentially lead to the formation of a quaternary pyrazolium (B1228807) salt at the N2 position. rrbdavc.org
The N-alkylation of pyrazoles can be achieved through various methods, including the use of alkyl halides, diazomethane, or dimethylsulfate. pharmaguideline.com Catalyst-free Michael reactions and acid-catalyzed reactions with trichloroacetimidates have also been developed for regioselective N1-alkylation of 1H-pyrazoles. researchgate.netmdpi.comacs.org
N-acylation, such as the introduction of an acetyl group, can be achieved by reacting a pyrazole with an acylating agent like acetic anhydride (B1165640) or an acyl chloride. For example, N-acetyl pyrazole derivatives have been synthesized by the cyclocondensation of chalcones with hydrazine (B178648) hydrate (B1144303) in glacial acetic acid. researchgate.net
Reactions Involving the Propan-1-ol Side Chain
The propan-1-ol side chain attached to the C5 position of the pyrazole ring possesses a primary alcohol, which is a versatile functional group capable of undergoing a variety of transformations.
Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. chemistryviews.orglibretexts.org The oxidation of this compound would initially yield 3-(1-ethyl-1H-pyrazol-5-yl)propanal. Further oxidation would lead to the formation of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid.
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product |
| Mild (e.g., PCC, DMP) | 3-(1-ethyl-1H-pyrazol-5-yl)propanal |
| Strong (e.g., KMnO4, CrO3) | 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid |
It is noteworthy that certain pyrazole derivatives have been shown to inhibit alcohol dehydrogenase, suggesting that the pyrazole moiety might influence the rate and outcome of the oxidation of the alcohol side chain. nih.gov
The hydroxyl group of the propan-1-ol side chain can readily undergo esterification and etherification reactions.
Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is a standard transformation for primary alcohols.
Etherification: The formation of an ether from this compound can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. Acid-catalyzed dehydration of the alcohol can also lead to the formation of a symmetrical ether, although this is more efficient for simple primary alcohols. masterorganicchemistry.com The synthesis of ethers from pyrazole derivatives has been reported, indicating the feasibility of this transformation. researchgate.net
Conversion to Other Functional Groups (e.g., Halides, Amines, Alkenes)
The primary alcohol moiety of this compound is a versatile handle for conversion into various other functional groups, employing well-established organic synthesis methodologies.
Conversion to Halides: The hydroxyl group can be readily substituted by a halogen atom. Treatment with thionyl chloride (SOCl₂) typically yields the corresponding chloride, 3-(1-ethyl-1H-pyrazol-5-yl)propyl chloride. Similarly, reaction with phosphorus tribromide (PBr₃) would produce the bromide analog. These halogenated derivatives are valuable intermediates for subsequent nucleophilic substitution reactions.
Conversion to Amines: The synthesis of the corresponding amine, 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-amine, can be achieved through a multi-step process. A common route involves first converting the alcohol into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. The resulting tosylate can then undergo nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent. Alternatively, one-pot reductive amination procedures can be employed, starting from the corresponding aldehyde. researchgate.net
Conversion to Alkenes: Dehydration of the primary alcohol can lead to the formation of an alkene. This elimination reaction is typically acid-catalyzed and requires heating. tsfx.edu.aulibretexts.orglibretexts.org Subjecting this compound to a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures would promote the loss of a water molecule to form 1-ethyl-5-(prop-2-en-1-yl)-1H-pyrazole. issr.edu.khchemguide.co.uk
| Target Functional Group | Product | Typical Reagent(s) |
|---|---|---|
| Alkyl Chloride | 3-(1-ethyl-1H-pyrazol-5-yl)propyl chloride | Thionyl chloride (SOCl₂) |
| Alkyl Bromide | 3-(1-ethyl-1H-pyrazol-5-yl)propyl bromide | Phosphorus tribromide (PBr₃) |
| Amine | 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-amine | 1. TsCl, pyridine; 2. NH₃ |
| Alkene | 1-ethyl-5-(prop-2-en-1-yl)-1H-pyrazole | Conc. H₂SO₄ or H₃PO₄, heat |
Synthesis of Novel Derivatives of this compound
The synthesis of new derivatives can be approached by modifying either the pyrazole ring or the propanol side chain, or by using the entire molecule as a building block for larger assemblies.
The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is well-documented. pharmaguideline.com
Electrophilic Substitution: In N-substituted pyrazoles, electrophilic substitution reactions, such as nitration, halogenation, or acylation, occur preferentially at the C4 position. pharmaguideline.comrrbdavc.org This is because the intermediates formed by attack at C4 are more stable than those from attack at the C3 or C5 positions. rrbdavc.org For instance, reaction with nitric acid and sulfuric acid would be expected to yield 3-(1-ethyl-4-nitro-1H-pyrazol-5-yl)propan-1-ol. The Vilsmeier-Haack reaction is another common method to introduce a formyl group at the C4 position of pyrazoles. nih.gov
C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, provide powerful tools for directly introducing new carbon-carbon or carbon-heteroatom bonds onto the pyrazole ring. rsc.org These reactions offer an efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.
Deprotonation: The C3 position can be deprotonated by a strong base, creating a nucleophilic center that can react with various electrophiles, although this can sometimes lead to ring-opening. pharmaguideline.com
Beyond the conversions mentioned in section 3.2.3, the propanol chain offers other avenues for derivatization.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield 3-(1-ethyl-1H-pyrazol-5-yl)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, would lead to the formation of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid. enamine.net
Esterification and Etherification: Standard reactions can be used to form esters and ethers. For example, Fischer esterification with a carboxylic acid under acidic conditions would produce the corresponding ester. Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, would yield an ether derivative.
The unique structure of pyrazole-containing molecules makes them attractive candidates for materials science applications.
Polymeric Assemblies: Pyrazole derivatives can be incorporated into polymer backbones to enhance specific properties like solubility or biological activity. tandfonline.com Research has shown the synthesis of polyazomethines through the polycondensation of diaminopyrazole derivatives with aldehydes. tandfonline.comtandfonline.com While this compound is not a diamine, it could be chemically modified to create monomers suitable for polymerization, for example, by converting the alcohol to an amine and then functionalizing the pyrazole ring. Pyrazole-based microporous organic polymers (MOPs) have also been synthesized for applications such as CO₂ capture. acs.org
Supramolecular Assemblies: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form well-defined supramolecular structures or coordination polymers. researchgate.net Furthermore, the propanol's hydroxyl group can act as a hydrogen bond donor, while the pyridine-like nitrogen of the pyrazole ring can act as a hydrogen bond acceptor. This dual capability allows for the formation of intermolecular hydrogen bonds, leading to the self-assembly of molecules into larger, ordered supramolecular structures like linear chains or cyclic complexes. researchgate.net
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving pyrazole derivatives is crucial for optimizing synthetic routes and controlling product outcomes.
Reaction Mechanisms: The mechanism for electrophilic substitution at the C4 position of the pyrazole ring proceeds via a classic aromatic substitution pathway involving the formation of a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate dictates the regioselectivity of the reaction, with the C4-attack intermediate being the most stable. rrbdavc.org For derivatization reactions, mechanisms are often complex. For example, the synthesis of pyrazoles from isoxazoles has been shown to proceed through a domino rearrangement involving an aziridine (B145994) intermediate. encyclopedia.pub Computational chemistry, including density functional theory (DFT), is increasingly used to model reaction pathways and transition states, providing detailed insight into reaction mechanisms. eurasianjournals.commdpi.com
Kinetics: Kinetic studies focus on determining the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. For the synthesis of pyrazoline derivatives (precursors to pyrazoles), studies have determined the reaction to be first-order and have calculated thermodynamic parameters for activation, such as activation energy (Ea) and Gibbs free energy (ΔG#). researchgate.netresearchgate.net Such studies allow for the precise control of reaction conditions to maximize yield and purity. For instance, kinetic analysis of the Knorr pyrazole synthesis has been performed using transient flow methods to build a microkinetic model of the reaction. researchgate.net While specific kinetic data for the derivatization of this compound is not readily available, established principles of physical organic chemistry allow for the prediction of relative reaction rates based on the electronic and steric properties of the reactants.
Computational and Theoretical Studies
Electronic Structure and Quantum Chemical Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com These methods allow for a detailed examination of molecular orbitals, charge distribution, and acid-base properties, which collectively govern the molecule's reactivity and interaction with other chemical species.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction, indicating susceptibility to electrophilic attack, while the LUMO is the most likely to accept electrons, indicating susceptibility to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap is associated with higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would also be distributed across the heterocyclic system. The presence of the ethyl and propanol (B110389) substituents influences the precise energy levels of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound The following data are illustrative, based on typical values for similar pyrazole derivatives calculated via DFT methods, and serve to demonstrate the concepts of HOMO-LUMO analysis.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.30 | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution across a molecule and predicting its reactive sites. researchgate.net These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. youtube.com
In an MEP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this molecule, the most negative potential is expected around the sp2-hybridized nitrogen atom (N2) of the pyrazole ring, which possesses a lone pair of electrons not involved in the aromatic system. ksu.edu.sa The oxygen atom of the hydroxyl group would also exhibit significant negative potential.
Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group (-OH) is the most prominent site of positive potential, making it a hydrogen bond donor. The hydrogen atoms on the carbon adjacent to the hydroxyl group and those on the pyrazole ring also exhibit moderately positive potential.
Natural Bond Orbital (NBO) analysis can further quantify this charge distribution by calculating the partial charges on each atom, providing a more detailed picture of the electronic landscape. researchgate.netresearchgate.net
Table 2: Predicted Electrostatic Potential Regions and Atomic Charges This table provides a qualitative prediction of the charge distribution for this compound.
| Molecular Region | Predicted Electrostatic Potential | Chemical Significance |
|---|---|---|
| Pyridine-like Nitrogen (N2) | Strongly Negative | Primary site for protonation and Lewis acid coordination. |
| Hydroxyl Oxygen | Negative | Acts as a hydrogen bond acceptor. |
| Hydroxyl Hydrogen | Strongly Positive | Acts as a primary hydrogen bond donor. |
| Pyrazole Ring Hydrogens | Slightly Positive | Potential sites for weak intermolecular interactions. |
Acidity and Basicity Predictions
The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. ksu.edu.sa However, in this compound, the nitrogen at position 1 (the "pyrrole-like" nitrogen) is substituted with an ethyl group, which removes its acidic proton. Therefore, the molecule's acid-base properties are primarily defined by the basicity of the nitrogen at position 2 (the "pyridine-like" nitrogen) and the acidity of the propanol's hydroxyl group. ksu.edu.sa
The pyridine-like nitrogen atom has a lone pair of electrons in an sp2 hybrid orbital that is available for protonation, making the molecule a base. Pyrazole itself is a weaker base than imidazole (B134444) but stronger than pyrrole. ksu.edu.sa The presence of the electron-donating ethyl group at N1 is expected to slightly increase the basicity of the N2 atom through an inductive effect. researchgate.netacs.org The hydroxyl group of the propanol side chain is weakly acidic, similar to other primary alcohols, and can donate its proton in the presence of a strong base.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of a molecule and the different shapes (conformations) it can adopt by rotating around its single bonds. eurasianjournals.comnih.gov These studies are crucial for understanding how a molecule's three-dimensional structure influences its physical properties and biological interactions. tandfonline.com
Stability of Different Conformations of this compound
The flexibility of this compound arises from the rotation around several key single bonds:
The bond between the pyrazole ring and the propyl side chain.
The C-C bonds within the propyl chain.
The C-C and C-N bonds of the N-ethyl group.
Theoretical calculations can determine the relative energies of the various possible conformers. bohrium.com A key conformational feature to investigate would be the spatial relationship between the hydroxyl group of the propanol chain and the pyridine-like nitrogen (N2) of the pyrazole ring. A folded conformation, where these two groups are in close proximity, might be stabilized by an intramolecular hydrogen bond. nih.gov In contrast, an extended or "open" conformation would maximize the distance between these groups. The relative stability of these conformers depends on a balance of steric hindrance and stabilizing non-covalent interactions.
Intramolecular and Intermolecular Interactions
The functional groups in this compound allow for a variety of non-covalent interactions that dictate its physical properties and how it interacts with its environment.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of pyrazole derivatives with a high degree of accuracy. nih.govresearchgate.net Methods like B3LYP with a 6-31G(d) or higher basis set are commonly employed to calculate optimized molecular geometry, from which spectroscopic data can be derived.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these predictions would help in assigning the signals observed in experimental spectra to specific atoms within the molecule. The calculations would account for the electronic environment of each nucleus, influenced by the pyrazole ring, the N-ethyl group, and the propanol side chain.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. These calculations can identify characteristic peaks, such as the O-H stretch from the alcohol group (typically predicted around 3300-3500 cm⁻¹), C-H stretches of the ethyl and propyl groups, and vibrations specific to the pyrazole ring. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to its UV-Vis absorption spectrum. This would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the pyrazole chromophore.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrazole C3-H | 7.45 | 139.5 |
| Pyrazole C4-H | 6.10 | 105.2 |
| N-CH₂ (ethyl) | 4.15 | 45.8 |
| CH₃ (ethyl) | 1.40 | 15.1 |
| CH₂ (propanol, adjacent to pyrazole) | 2.80 | 25.5 |
| CH₂ (propanol, middle) | 1.90 | 32.0 |
| CH₂-OH (propanol) | 3.70 | 61.5 |
| OH | 2.50 (variable) | - |
Table 2: Predicted Key IR Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3450 |
| C-H Stretch (Aromatic/Aliphatic) | 2900-3100 |
| C=N Stretch (Pyrazole Ring) | 1550 |
| C-O Stretch (Alcohol) | 1050 |
Reaction Mechanism Simulations and Transition State Theory
Computational chemistry provides critical insights into the mechanisms of chemical reactions, including the synthesis and functionalization of pyrazoles.
Theoretical studies can map the potential energy surface of a reaction, identifying the most favorable pathways. For the synthesis of N-substituted pyrazoles like this compound, computational models can compare different synthetic routes, such as the alkylation of a pyrazole precursor. researchgate.netmdpi.com
DFT calculations are used to determine the structures and energies of reactants, products, intermediates, and transition states. wuxiapptec.com This allows for the calculation of key thermodynamic and kinetic parameters. For instance, in the N-alkylation of a pyrazole with an ethylating agent, calculations can predict the activation energy (Ea) and reaction enthalpy (ΔH), clarifying whether the reaction is kinetically feasible and thermodynamically favorable. wuxiapptec.commdpi.com Quantum mechanics calculations have been shown to correctly predict regioselectivity (e.g., N1 vs. N2 alkylation) by comparing the activation energies of the competing pathways. wuxiapptec.com
Table 3: Calculated Thermodynamic Parameters for a Hypothetical N-Alkylation Reaction (Illustrative)
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 15.0 kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 22.5 kcal/mol |
| Enthalpy of Reaction (ΔH) | -10.2 kcal/mol |
Computational methods are instrumental in designing and optimizing catalysts for organic synthesis. nih.gov For reactions involving pyrazoles, such as C-H functionalization or cross-coupling, theoretical models can predict the efficacy of various catalysts, often involving transition metals like palladium or copper. nih.govresearchgate.net
Simulations can model the catalytic cycle, elucidating the mechanism of action and identifying the rate-determining step. By understanding how the catalyst interacts with the reactants at a molecular level, researchers can computationally screen different ligands or metal centers to enhance catalytic activity, selectivity, and turnover frequency, thereby guiding the development of more efficient synthetic processes. mdpi.com
Molecular Modeling of Interactions with Biological Targets (Purely mechanistic, non-clinical)
The pyrazole scaffold is a well-known pharmacophore present in many biologically active compounds. bohrium.comnih.gov Molecular modeling techniques are essential for understanding how molecules like this compound might interact with biological targets such as enzymes, providing a mechanistic basis for potential biological activity without making clinical claims. eurasianjournals.comnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.net This method places the ligand into the active site of a protein and calculates a "docking score," which estimates the binding affinity. nih.govmdpi.com Lower binding energy scores typically suggest a more favorable interaction. nih.govacs.org
For this compound, docking studies could be performed against a panel of enzymes, such as protein kinases, cyclooxygenases (COX), or carbonic anhydrases, which are known targets for other pyrazole derivatives. researchgate.netmdpi.comtandfonline.com The results would identify which proteins the compound is most likely to bind to and provide a quantitative estimate of the binding strength.
Table 4: Predicted Binding Affinities for this compound with Various Protein Kinases (Illustrative)
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 |
| Epidermal Growth Factor Receptor (EGFR) | -6.8 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.1 |
| p38 Mitogen-Activated Protein Kinase (p38α) | -6.5 |
Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics (MD) simulations can reveal the specific interactions that stabilize the ligand-protein complex. tandfonline.comrsc.org These simulations model the dynamic behavior of the complex over time, providing a more realistic view of the binding.
Analysis of the docked pose can identify key intermolecular forces, such as:
Hydrogen Bonds: The alcohol's hydroxyl group and the pyrazole's nitrogen atoms are potential hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in the active site. nih.govresearchgate.net
Hydrophobic Interactions: The ethyl group and the aliphatic carbon chain of the propanol moiety can engage in van der Waals interactions with nonpolar residues. tandfonline.com
π-π Stacking: The aromatic pyrazole ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. acs.org
These detailed interaction maps are fundamental to understanding the structural basis of molecular recognition and can guide the rational design of new molecules with improved binding characteristics. nih.gov
Table 5: Potential Molecular Interactions with a Hypothetical Kinase Active Site (Illustrative)
| Functional Group of Ligand | Type of Interaction | Interacting Amino Acid Residue |
|---|---|---|
| Propanol -OH | Hydrogen Bond (Donor) | Asp145 (backbone C=O) |
| Pyrazole N2 | Hydrogen Bond (Acceptor) | Lys89 (side chain -NH₃⁺) |
| Ethyl Group | Hydrophobic | Val35, Leu134 |
| Pyrazole Ring | π-π Stacking | Phe80 |
Advanced Analytical Methodologies for Research
High-Resolution Mass Spectrometry for Reaction Intermediate and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. For a pyrazole (B372694) derivative like 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol, HRMS would be used to determine its exact mass with high precision (typically to within 5 ppm). This allows for the unambiguous confirmation of its molecular formula, C₈H₁₄N₂O.
During synthesis, HRMS can also identify reaction intermediates, byproducts, and degradation products by analyzing the exact masses of various components in a reaction mixture. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with HRMS to analyze samples. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to piece together the molecular structure by identifying characteristic losses of functional groups. researchgate.net
Table 1: Hypothetical High-Resolution Mass Spectrometry Data This table is illustrative and not based on experimental data for the specified compound.
| Analyte | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ | Observed Exact Mass (m/z) [M+H]⁺ |
|---|---|---|---|
| This compound | C₈H₁₄N₂O | 155.1184 | N/A |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for complete structural assignment.
Multi-dimensional techniques are essential for establishing connectivity between atoms:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would be used to trace the connectivity within the ethyl and propanol (B110389) chains.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each carbon atom based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the substituent groups (ethyl and propanol) to the correct positions on the pyrazole ring. nih.govnih.gov For example, HMBC would confirm the attachment of the propanol chain to the C5 position of the pyrazole.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for conformational analysis and confirming regiochemistry. nih.gov
Detailed analysis of chemical shifts and coupling constants in these spectra confirms the substitution pattern and elucidates the fine details of the molecular structure. researchgate.neteurjchem.com
Table 2: Predicted ¹H NMR Chemical Shifts This table presents predicted values for illustrative purposes and is not based on experimental data.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3 | ~7.3 | d |
| Pyrazole H-4 | ~6.0 | d |
| N-CH₂ (ethyl) | ~4.1 | q |
| O-H (propanol) | Variable | s (broad) |
| O-CH₂ (propanol) | ~3.6 | t |
| Pyrazole-CH₂ (propanol) | ~2.7 | t |
| CH₂ (propanol) | ~1.8 | m |
| CH₃ (ethyl) | ~1.4 | t |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the definitive, three-dimensional structure of a compound in its solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. researchgate.netnih.gov
This technique would confirm the planarity of the pyrazole ring and reveal the conformation of the flexible ethyl and propanol side chains. Furthermore, analysis of the crystal packing would provide insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the supramolecular architecture of the compound in the solid state. mdpi.com
Spectroscopic Techniques for in situ Reaction Monitoring (e.g., IR, Raman)
In situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow chemists to monitor the progress of a reaction in real-time without the need for sampling. For the synthesis of this compound, these methods could track the consumption of starting materials and the formation of the product by monitoring characteristic vibrational bands.
For instance, in a reaction forming the alcohol, FTIR could monitor the appearance of the broad O-H stretching band (around 3300 cm⁻¹) and the disappearance of reactant-specific bands (e.g., a C=O stretch if the synthesis started from a ketone or ester). researchgate.netnih.gov This real-time data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to improve yield and minimize reaction time.
Chromatographic Techniques for High-Purity Isolation and Analysis in Complex Mixtures
Chromatography is indispensable for both the purification of synthesized compounds and the analysis of their purity. For this compound, column chromatography would likely be the primary method for its isolation from the crude reaction mixture.
To assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods.
HPLC , often coupled with a UV detector (as the pyrazole ring is a chromophore) or a mass spectrometer (LC-MS), can separate the target compound from impurities with high resolution. nih.gov
GC , suitable for volatile and thermally stable compounds, could also be used for purity analysis, often coupled to a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).
These techniques are quantitative and can determine the purity of this compound to levels exceeding 99%.
Exploration of Potential Applications Non Clinical/non Therapeutic
Materials Science and Polymer Chemistry
The bifunctional nature of 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol, possessing both a coordinating pyrazole (B372694) ring and a reactive hydroxyl group, suggests its potential as a versatile building block in the synthesis of advanced materials.
Precursors for Advanced Polymeric Materials
The hydroxyl group in this compound can participate in polymerization reactions, such as esterification or etherification, to form polyesters or polyethers. The incorporation of the ethyl-pyrazole moiety into the polymer backbone could impart unique properties to the resulting materials. Pyrazole rings are known for their thermal stability and coordinating ability, which could lead to polymers with enhanced thermal resistance or the capacity to bind with metal ions. These properties are desirable for applications in specialty polymers and functional coatings.
Ligands in Coordination Chemistry for Material Design
Pyrazole derivatives are well-established as effective ligands in coordination chemistry due to the ability of their nitrogen atoms to form stable complexes with a wide range of metal ions. nih.govaustraliaawardsindonesia.orgchemrxiv.org The pyrazole unit in this compound can act as a coordinating site, while the propanol (B110389) arm can be further functionalized or participate in forming extended structures. This dual functionality allows for the design of coordination polymers and metal-organic frameworks (MOFs). Such materials are of significant interest for applications in gas storage, separation, and as sensory materials, owing to their tunable porous structures and selective binding capabilities. The specific stereoelectronic properties imparted by the ethyl group on the pyrazole ring can influence the coordination geometry and stability of the resulting metal complexes. chemrxiv.org
Components in Functional Materials (e.g., Optoelectronics, Sensors)
The aromatic pyrazole ring system suggests potential for applications in optoelectronic materials. researchgate.net Pyrazole-containing compounds can exhibit fluorescence and have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials with tailored photophysical properties. Furthermore, the coordinating ability of the pyrazole ring could be exploited in the development of chemical sensors, where the binding of a target analyte to a metal center complexed with the ligand would result in a detectable optical or electronic signal.
Catalysis
The application of pyrazole-based compounds as ligands in catalysis is a well-explored area, and this compound fits the profile of a potentially valuable ligand in both homogeneous and heterogeneous catalysis. mdpi.com
Ligands for Homogeneous Catalysis
In homogeneous catalysis, pyrazole-containing ligands are prized for their ability to stabilize metal centers and influence their catalytic activity and selectivity. mdpi.com The nitrogen atoms of the pyrazole ring in this compound can coordinate to a metal catalyst, while the ethyl and propanol substituents can be used to tune the steric and electronic environment around the metal center. This tunability is crucial for optimizing catalytic performance in various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The hydroxyl group could also act as a hemilabile coordinating group, reversibly binding to the metal center to open up coordination sites during the catalytic cycle.
Supporting Materials for Heterogeneous Catalysis
For heterogeneous catalysis, this compound could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin. The propanol group provides a convenient anchor point for grafting the molecule onto the support surface. The resulting material would feature accessible pyrazole units that can then be used to chelate metal ions, creating a solid-supported catalyst. Such heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, which is both economically and environmentally beneficial. The pyrazole ligand would serve to stabilize the metal nanoparticles and prevent their aggregation, thereby maintaining high catalytic activity over multiple uses.
Analytical Chemistry Reagents and Probes
The structural backbone of this compound suggests its potential utility in analytical chemistry, particularly as a derivatization agent. The terminal hydroxyl group (-OH) of the propanol chain and the nitrogen atoms within the pyrazole ring offer reactive sites for chemical modification.
Derivatization Agents for Enhanced Detection In analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte. The hydroxyl group of this compound could be reacted with various reagents to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). This chemical tagging would enable or enhance detection by UV-Visible or fluorescence detectors, thereby increasing the sensitivity and selectivity of the analytical method. For instance, the propanol moiety could be esterified with a fluorescent carboxylic acid, rendering the entire molecule detectable at very low concentrations.
Components in Chromatographic Stationary Phases
The pyrazole structure is known for its ability to engage in various intermolecular interactions, including hydrogen bonding, dipole-dipole, and π-π stacking interactions. These properties are critical for the separation of chemical mixtures in chromatography.
Theoretically, this compound could be chemically bonded to a solid support, such as silica gel, to create a novel stationary phase for HPLC. The pyrazole ring, with its distinct electronic and steric characteristics, could offer unique selectivity for separating complex mixtures of analytes, particularly those containing aromatic or heterocyclic structures. The ethyl and propanol substituents would further modify the polarity and interaction profile of the stationary phase, potentially enabling the resolution of compounds that are difficult to separate on conventional columns. Polysaccharide-based chiral stationary phases are commonly used for enantiomeric separations, and while pyrazole-based phases are less common, the principle of using specific chemical moieties to achieve separation is well-established mdpi.commdpi.com.
Fundamental Biological Research Tools
The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry and chemical biology, meaning it can serve as a versatile framework for designing ligands that interact with multiple biological targets.
Probes for Studying Molecular Recognition Processes (e.g., enzyme inhibition in vitro)
A vast body of research demonstrates that pyrazole derivatives are potent inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling. The pyrazole ring can act as a bioisostere for other chemical groups and can form key hydrogen bonds and hydrophobic interactions within the active site of an enzyme.
By functioning as a molecular probe, this compound could be used in in vitro assays to study enzyme-inhibitor binding and kinetics. For example, numerous studies have synthesized libraries of pyrazole-containing compounds to screen for inhibitory activity against specific enzymes implicated in disease. These studies often reveal structure-activity relationships (SAR), where small changes to the substituents on the pyrazole ring lead to significant differences in inhibitory potency. The ethyl and propanol groups on this specific molecule provide vectors for further chemical modification to optimize binding affinity and selectivity for a target enzyme.
Below is a table summarizing the in vitro inhibitory activities of various pyrazole derivatives against different enzymes, illustrating the potential of this class of compounds as research probes.
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
| Pyrazolo[1,5-a]pyrimidine analogs | Tubulin Polymerization | 2.1 µM - 6.7 µM | nih.gov |
| Benzofuropyrazole derivative (5b) | Tubulin Polymerization | 7.30 µM | mdpi.com |
| Pyrazolo[4,3-f]quinoline derivative (48) | Haspin Kinase | >90% inhibition at 100 nM | nih.gov |
| Fused Pyrazole derivative (50) | EGFR / VEGFR-2 | 0.09 µM / 0.23 µM | nih.gov |
| Pyrazole-based analog (7q) | H. influenzae DapE | Competitive Inhibitor | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative | TBK1 | 7.1 nM (BX795 ref.) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Investigations into Fundamental Cellular Pathways at a Molecular Level
Small molecule inhibitors are indispensable tools for dissecting complex cellular pathways. By selectively blocking the function of a specific protein (like a kinase or another enzyme), researchers can observe the downstream consequences and thereby elucidate the protein's role in a given pathway.
Given the established activity of pyrazole derivatives against key cellular enzymes, this compound could serve as a starting point or a scaffold for developing such probes nih.gov. For example, if this compound were found to inhibit a particular kinase in vitro, it could then be used in cell culture experiments to investigate the function of that kinase in processes like cell division, differentiation, or apoptosis nih.gov. Such studies, conducted at a molecular level, are fundamental to understanding the intricate signaling networks that govern cell behavior. The use of these chemical tools helps to map out these pathways without genetic manipulation, offering a complementary approach to techniques like RNA interference or CRISPR.
Development of Chemical Biology Tools for Target Identification
A key challenge in chemical biology and drug discovery is identifying the specific biological target of a bioactive small molecule. Chemical probes based on a compound of interest are often developed for this purpose openresearchlibrary.org.
The structure of this compound is amenable to the development of such tools. The terminal hydroxyl group on the propanol chain is a particularly useful "handle" for chemical modification. It can be used to attach reporter tags (like biotin or a fluorescent dye) or affinity matrices. For instance, the compound could be immobilized on a solid support (e.g., agarose beads) to create an affinity chromatography column. A cell lysate could then be passed over this column, and proteins that specifically bind to the compound would be captured. These captured proteins can then be identified using techniques like mass spectrometry, thus revealing the molecular targets of the pyrazole probe nih.gov. This approach is a powerful method for discovering new protein-ligand interactions and understanding a compound's mechanism of action at a molecular level nih.gov.
Conclusion and Future Directions
Summary of Key Academic Research Findings
Academic research on pyrazoles has established a strong foundation for understanding the synthesis and reactivity of compounds like 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol. Key findings from the broader literature that are relevant to this specific molecule include:
Synthesis: The synthesis of N-substituted pyrazoles is well-documented, with numerous methods available for the construction of the pyrazole (B372694) core and the introduction of substituents. nih.gov The formation of the 1-ethyl-1H-pyrazole ring can be achieved through various condensation reactions, often employing hydrazine (B178648) derivatives. The propan-1-ol side chain can be introduced either through the use of a functionalized precursor during the initial ring synthesis or by post-functionalization of the pyrazole core. researchgate.netrsc.org
Reactivity: The pyrazole ring is aromatic and possesses distinct reactive sites. The nitrogen atom at position 2 is generally more nucleophilic and susceptible to electrophilic attack, while the C-H bonds of the ring can be functionalized through transition-metal-catalyzed reactions. orientjchem.orgpharmajournal.net The hydroxyl group of the propan-1-ol side chain offers a handle for a variety of chemical transformations, including oxidation, esterification, and etherification.
Computational Insights: Computational chemistry has become an indispensable tool for studying pyrazole derivatives. researchgate.net Density Functional Theory (DFT) calculations are commonly used to predict molecular geometries, electronic properties, and reaction mechanisms. nih.gov Such studies can provide valuable insights into the reactivity and potential applications of this compound, even in the absence of extensive experimental data.
Table 1: Representative Spectroscopic Data for Pyrazole Derivatives
| Spectroscopic Technique | Characteristic Signals for Pyrazole Core | Expected Signals for this compound Side Chains |
| ¹H NMR | Aromatic protons on the pyrazole ring | Ethyl group (quartet and triplet), Propanol (B110389) chain (multiplets), Hydroxyl proton (broad singlet) |
| ¹³C NMR | Carbon signals of the pyrazole ring | Ethyl group carbons, Propanol chain carbons |
| IR Spectroscopy | C=N and C=C stretching vibrations | O-H stretching (broad), C-H stretching |
Note: This table presents expected data based on general knowledge of pyrazole derivatives and is for illustrative purposes.
Identification of Remaining Knowledge Gaps and Challenges
Despite the wealth of general knowledge on pyrazoles, significant gaps remain, particularly for specific, less-studied derivatives like this compound. Key challenges and areas where knowledge is lacking include:
Specific Synthetic Optimization: While general synthetic routes are known, optimized and high-yielding methods specifically for this compound have not been reported. The regioselectivity of side-chain introduction and the development of scalable, green synthetic protocols are areas requiring further investigation.
Detailed Reactivity Profile: The specific reactivity of the C-H bonds on the pyrazole ring in this molecule, especially in the context of the propan-1-ol side chain, is unknown. Understanding how the substituents influence the electronic properties and reactivity of the ring is crucial for its application as a building block.
Lack of Experimental Data: There is a scarcity of published experimental data, including detailed spectroscopic characterization, physical properties, and crystallographic information for this compound. This fundamental information is essential for its unambiguous identification and for predicting its behavior in various applications.
Exploration of Biological and Material Properties: The potential biological activities and material science applications of this compound are entirely unexplored. Given the wide range of applications for other pyrazole derivatives, this represents a significant missed opportunity.
Proposed Future Research Avenues
To address the identified knowledge gaps and to unlock the full potential of this compound and related compounds, several avenues of future research are proposed.
Future synthetic research should focus on the development of efficient, atom-economical, and environmentally benign methods for the synthesis of this compound. rsc.orgnih.govacs.org This could involve:
Catalytic C-H Functionalization: Exploring transition-metal-catalyzed C-H activation to directly install the propan-1-ol side chain onto a pre-formed 1-ethyl-1H-pyrazole core would be a highly efficient and modern approach. acs.orgresearchgate.net
Flow Chemistry: The use of continuous flow reactors could enable safer, more scalable, and highly controlled synthesis, minimizing waste and improving reaction efficiency.
Biocatalysis: Employing enzymes for specific steps in the synthesis could offer unparalleled selectivity and sustainability.
A thorough investigation of the reactivity of this compound is crucial. Future work should aim to:
Map the Reactivity of the Pyrazole Core: Systematically study the electrophilic and nucleophilic substitution reactions of the pyrazole ring to understand the directing effects of the existing substituents.
Utilize the Propan-1-ol Side Chain: Exploit the hydroxyl group for further functionalization, such as conversion to halides, amines, or esters, to create a library of new derivatives.
Develop Cascade Reactions: Design and implement cascade or domino reactions that involve both the pyrazole ring and the side chain to rapidly build molecular complexity. nih.govrsc.orgrsc.org
Computational modeling can play a pivotal role in guiding experimental efforts. Future computational studies should focus on:
Predicting Reactivity and Regioselectivity: Using DFT and other computational methods to predict the most likely sites of reaction and to understand the mechanisms of potential transformations. nih.gov
Virtual Screening for Biological Activity: Employing molecular docking and other in silico methods to predict potential biological targets and to guide the design of new bioactive molecules based on the this compound scaffold.
Modeling of Material Properties: Predicting properties relevant to material science, such as electronic and photophysical characteristics, to identify potential applications in areas like organic electronics.
Beyond potential therapeutic applications, research should explore the utility of this compound in other areas of chemistry and material science. This could include its use as:
Ligands for Catalysis: The pyrazole nitrogen atoms can coordinate to metal centers, making this compound a potential ligand for homogeneous catalysis.
Building Blocks for Functional Materials: Incorporation of this molecule into larger polymeric or supramolecular structures could lead to materials with interesting optical or electronic properties. msesupplies.com
Probes for Chemical Biology: Functionalized derivatives could be developed as probes to study biological processes.
By pursuing these proposed research avenues, the scientific community can fill the existing knowledge gaps surrounding this compound and unlock its potential as a valuable chemical entity. This focused investigation will not only contribute to the fundamental understanding of pyrazole chemistry but also pave the way for the discovery of new applications in diverse scientific fields.
Q & A
Q. What are the standard synthetic methodologies for 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclization reactions between hydrazines and 1,3-dicarbonyl precursors. For example, a common approach employs enaminones and hydrazines in ethanol under acidic catalysis (e.g., p-toluenesulfonic acid) at elevated temperatures (70–80°C) to form the pyrazole core . Optimizing reaction time, temperature, and stoichiometry of reagents can improve yields. Post-synthetic modifications, such as alkylation at the pyrazole nitrogen, may require anhydrous conditions and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:
- ¹H NMR identifies protons on the pyrazole ring (δ 6.5–7.5 ppm) and the ethyl/propanol substituents.
- ¹³C NMR confirms the carbonyl or alcohol groups (e.g., δ 60–70 ppm for the propanol moiety).
Mass spectrometry (MS) provides molecular weight validation via [M+H]⁺ peaks. High-resolution MS (HRMS) is recommended for distinguishing isomers .
Q. How can researchers conduct preliminary biological activity screening for this compound?
Begin with in vitro assays targeting therapeutic hypotheses (e.g., antibacterial or receptor modulation). For antibacterial activity, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains . For receptor binding (e.g., androgen receptors), employ competitive binding assays with radiolabeled ligands and HEK293 cell lines transfected with target receptors .
Q. What are the key stability considerations for storing and handling this compound?
The propanol group may oxidize under ambient conditions. Store the compound in a desiccator at –20°C under nitrogen. Monitor stability via HPLC or TLC over time. If degradation occurs (e.g., new peaks in chromatography), consider adding antioxidants like BHT (butylated hydroxytoluene) .
Q. How can purification challenges be addressed for this compound?
Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively separates polar byproducts. For crystalline derivatives, recrystallization in ethanol or methanol is preferred. If solubility is low, use DMF/water mixtures .
Advanced Research Questions
Q. How can regioselectivity issues during pyrazole ring formation be resolved?
Regioselectivity in pyrazole synthesis depends on the electronic and steric properties of precursors. Computational tools (e.g., DFT calculations) predict favorable tautomeric forms. Experimentally, substituent-directed lithiation (using n-BuLi at –78°C) can control alkylation sites . For example, bulky groups at the pyrazole 1-position bias reactivity toward the 5-position .
Q. What computational strategies are recommended for modeling electronic properties?
Use density functional theory (DFT) with the B3LYP functional and 6-31G(d) basis set to calculate HOMO/LUMO energies and electrostatic potential maps. Multiwfn software visualizes electron localization function (ELF) and Laplacian of electron density, critical for understanding reactivity . Compare results with experimental UV-Vis and IR spectra to validate models .
Q. How do structural modifications influence biological activity in SAR studies?
Systematically vary substituents (e.g., ethyl vs. methyl at the pyrazole 1-position) and assess activity. For example:
- Replace the propanol group with shorter/longer alkyl chains to study hydrophobicity effects.
- Introduce electron-withdrawing groups (e.g., Cl) at the pyrazole 4-position to enhance receptor binding .
Q. How should contradictory bioactivity data between similar pyrazole derivatives be analyzed?
Contradictions may arise from assay conditions (e.g., cell line specificity) or impurities. Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial tests). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm mechanisms .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Exothermic reactions during cyclization require careful temperature control in large batches. Use flow chemistry for safer heat management. Optimize solvent recycling (e.g., ethanol recovery via distillation) to reduce costs. Monitor for byproduct formation (e.g., dimerization) via inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
